![molecular formula C21H25FN2O3S B2845148 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide CAS No. 941882-46-8](/img/structure/B2845148.png)
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide
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Overview
Description
“N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound. It also contains a sulfonyl group attached to a fluorophenyl group, and a carboxamide group attached to a dimethylbutane group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline group would contribute to the aromaticity of the compound, while the sulfonyl and carboxamide groups would introduce polar characteristics .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, the sulfonyl group can participate in substitution reactions, and the carboxamide group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and carboxamide groups would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
- Researchers have utilized this compound as a precursor for synthesizing sulfonyl fluorides, which find applications in drug development and medicinal chemistry .
- Photocatalytic reactions under blue LED irradiation allow the direct fragmentation and recombination of vinyl fluorosulfates, leading to the formation of sulfonyl fluorides .
Organic Synthesis and Medicinal Chemistry
Photocatalysis and Radical Chemistry
Imidazole Synthesis and Catalysis
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-21(2,3)14-20(25)23-17-8-11-19-15(13-17)5-4-12-24(19)28(26,27)18-9-6-16(22)7-10-18/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVRFLHVUSWKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide |
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